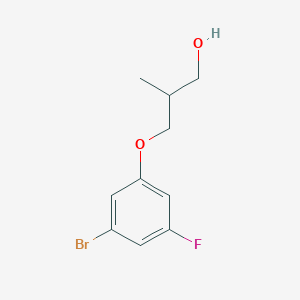

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol

Description

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is a chiral secondary alcohol featuring a phenoxy ether backbone substituted with bromine and fluorine at the 3- and 5-positions of the aromatic ring, respectively. This compound belongs to a class of structurally related molecules designed for applications in medicinal chemistry, particularly as modulators of biological targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) . The stereochemistry of the 2-methylpropan-1-ol moiety (R- or S-configuration) and the electronic/steric effects of the halogen substituents critically influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(3-bromo-5-fluorophenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-7(5-13)6-14-10-3-8(11)2-9(12)4-10/h2-4,7,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDCEAGQBOWDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol typically involves the reaction of 3-bromo-5-fluorophenol with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropanal.

Reduction: Formation of 3-(3-Fluorophenoxy)-2-methylpropan-1-ol.

Substitution: Formation of 3-(3-Amino-5-fluorophenoxy)-2-methylpropan-1-ol.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and analytical differences between 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol and its analogs:

Notes:

- Substituent Effects: The 3-bromo-5-fluoro substitution in the target compound introduces a unique electronic profile.

- Steric Considerations : The 3,5-dihalogenated arrangement minimizes steric hindrance compared to bulkier substituents (e.g., 2,4-di-tert-butyl in ent-11d), which may improve binding to sterically sensitive targets like CFTR .

- Enantiopurity : While ee data for the target compound are unavailable, analogs like ent-11d achieved >98% ee via chiral HPLC, suggesting similar enantiocontrol is feasible for the target molecule .

Research Findings and Implications

- Biological Activity: Though direct data for the target compound are lacking, structural analogs with halogenated phenoxy groups (e.g., 11e, 11f) have shown promise as CFTR modulators. The dual halogenation in the target compound may synergistically enhance potency or selectivity .

Biological Activity

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include a bromine atom and a fluorine atom attached to a phenoxy group, along with a hydroxyl group. This article explores the biological activity of this compound, summarizing key findings from various studies, including its potential therapeutic applications and mechanisms of action.

Molecular Formula: CHBrFNO

Molecular Weight: Approximately 277.12 g/mol

The presence of halogen substituents (bromine and fluorine) is known to enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties. The hydroxyl group contributes to hydrogen bonding capabilities, which may stabilize interactions with enzymes and receptors.

The biological activity of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is primarily attributed to its ability to interact with specific molecular targets. The unique combination of substituents enhances its potential interactions with enzymes involved in metabolic pathways. Research indicates that this compound may modulate the activity of certain receptors and enzymes, potentially influencing pathways related to inflammation and cancer.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Anticancer Potential | Preliminary studies suggest potential applications in cancer treatment, particularly in targeting signaling pathways involved in tumor growth. |

| Anti-inflammatory Effects | The compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases. |

| Enzyme Interaction | Enhanced binding affinity to specific enzymes has been noted, suggesting possible roles as biochemical probes. |

Case Studies and Experimental Data

-

Anticancer Activity:

- A study investigated the effects of various compounds similar in structure to 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol on human cancer cell lines. Initial findings indicated that compounds with similar halogen substitutions exhibited significant inhibitory effects on cancer cell proliferation .

- Mechanistic Studies:

- Synthesis and Purification:

Future Directions

Further research is warranted to elucidate the detailed pharmacological profile of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol. Potential areas for future studies include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Investigations: To better understand how this compound interacts at the molecular level with its biological targets.

- Structural Modifications: Exploring derivatives of this compound could lead to enhanced biological activity or selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.